molecular formula C24H24N4O4 B2849947 9-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 539841-29-7

9-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

Cat. No.: B2849947
CAS No.: 539841-29-7
M. Wt: 432.48
InChI Key: OWJWJIUYOOBGPW-UHFFFAOYSA-N
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Description

This compound belongs to the triazoloquinazolinone class, characterized by a fused triazole-quinazolinone core. The structure features a 2,3-dimethoxyphenyl group at position 9 and a 4-methoxyphenyl group at position 2. The methoxy groups may influence electronic effects and metabolic stability compared to hydroxyl or alkyl analogs .

Properties

IUPAC Name

9-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4/c1-30-15-12-10-14(11-13-15)23-26-24-25-17-7-5-8-18(29)20(17)21(28(24)27-23)16-6-4-9-19(31-2)22(16)32-3/h4,6,9-13,21H,5,7-8H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJWJIUYOOBGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=C(C(=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Triazoloquinazolinones exhibit diverse bioactivities depending on substituent patterns. Key analogs include:

Compound Name Substituents (Positions) Key Structural Differences Reference
9-(4-Hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 4-Hydroxyphenyl (9), dimethyl (6) Hydroxyl vs. methoxy; dimethyl vs. no alkyl groups
9-[4-(Diethylamino)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one Diethylamino (9), dimethyl (6) Amino vs. methoxy; increased logP (3.57)
6-(4-Methoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(1H)-one 4-Methoxyphenyl (6), phenyl (9) Phenyl vs. dimethoxyphenyl at position 9

Key Observations :

  • Methoxy vs.
  • Amino vs. Methoxy: Diethylamino substituents (e.g., in ) significantly increase logP (3.57) but may reduce metabolic stability due to basicity.
  • Positional Effects : The 2,3-dimethoxyphenyl group in the target compound provides steric bulk and electron-donating effects, which could modulate receptor binding compared to simpler phenyl or 4-methoxyphenyl analogs .

Key Observations :

  • The NGPU catalyst in offers superior efficiency (85% yield, 1.5 h) compared to conventional methods.
  • Prolonged reflux (e.g., 25 h in ) reduces practicality for scaling, highlighting the need for optimized catalysts.
Physicochemical Properties

Comparative physicochemical

Compound Molecular Weight logP Hydrogen Bond Donors Polar Surface Area (Ų) Reference
Target Compound (Hypothetical) ~420–430 ~3.2 0 ~50–55 -
9-[4-(Diethylamino)phenyl]-6,6-dimethyl analog 365.48 3.57 1 54.29
9-(4-Hydroxyphenyl)-6,6-dimethyl analog ~350 ~2.8 1 ~70

Key Observations :

  • The target compound’s methoxy groups likely result in a moderate logP (~3.2), balancing lipophilicity and solubility.
Pharmacological Potential
  • RXFP4 Agonism: Compound 13a () showed 69.5% yield and structural similarity, suggesting triazoloquinazolinones may target peptide receptors .

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